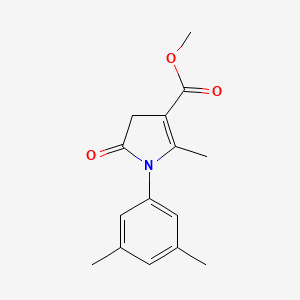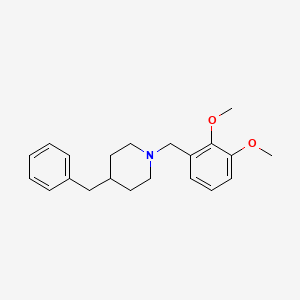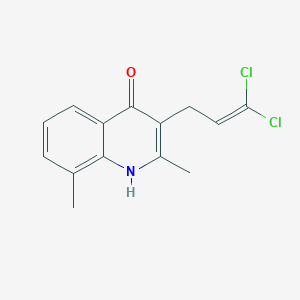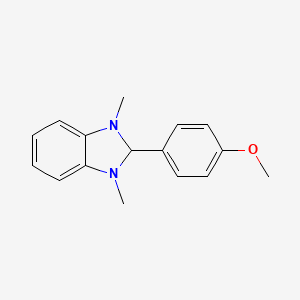
methyl 1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound belongs to a class of organic compounds known for their diverse applications, including their potential as antimicrobial agents. The focus is on its synthesis, molecular structure, chemical reactions, and properties, excluding applications, drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves cyclization reactions, such as the Knorr reaction, followed by hydrolysis, decarboxylation, and formylation reactions. These processes have been utilized to synthesize a variety of pyrrole derivatives with significant antimicrobial activities (Hublikar et al., 2019).
Molecular Structure Analysis
Molecular structure analyses, including infrared, 1H nuclear magnetic resonance (NMR), and mass spectroscopy, are essential in characterizing these compounds. Quantum chemical calculations have also been employed to evaluate properties and reactivities, indicating that formation reactions are generally exothermic and spontaneous at room temperature (Singh et al., 2013).
Chemical Reactions and Properties
The chemical properties of pyrrole derivatives are influenced by substituents on the pyrrole ring, impacting their reactivity and the formation of products in reactions with various reagents. For example, reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones have been explored, leading to complex heterocyclic structures (Bannikova et al., 2004).
Physical Properties Analysis
Physical properties, including solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in various environments and its applications in synthesis and drug formulation. The solid-state structures often feature hydrogen bonding, impacting the compound's solubility and stability (Quiroga et al., 2013).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are defined by its functional groups and molecular structure. Notably, its antimicrobial activity is attributed to the presence of the heterocyclic pyrrole ring, which can be further enhanced by specific substituents (Hublikar et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-(3,5-dimethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-10(2)7-12(6-9)16-11(3)13(8-14(16)17)15(18)19-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXAZZIZXPWHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(CC2=O)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({5-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5625643.png)

![1-{3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl}-2-pyrrolidinone](/img/structure/B5625660.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B5625666.png)
![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)

![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![4-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5625692.png)

![4-[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]thiomorpholine](/img/structure/B5625706.png)
![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)

![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)